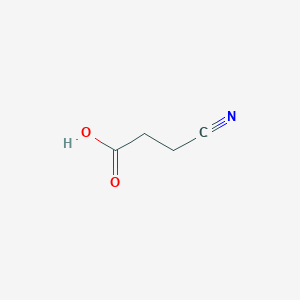

3-Cyanopropanoic acid

Description

Properties

IUPAC Name |

3-cyanopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYQHDXDCJQOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294608 | |

| Record name | 3-Cyanopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16051-87-9 | |

| Record name | 16051-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyanopropanoic Acid from Glutamic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 3-cyanopropanoic acid, a valuable building block in the pharmaceutical and chemical industries, utilizing glutamic acid as a starting material.[1] We will explore both established and prospective synthetic strategies, delving into the mechanistic underpinnings and providing actionable experimental protocols.

Introduction: The Significance of 3-Cyanopropanoic Acid

3-Cyanopropanoic acid (also known as 3-cyanopropionic acid) is a bifunctional molecule featuring both a carboxylic acid and a nitrile group.[2] This unique structure makes it a versatile intermediate for the synthesis of a variety of more complex molecules. It serves as a precursor to key compounds such as 1,4-diaminobutane, a monomer for polyamides, and finds application in the development of pharmacologically active agents.[3] The use of glutamic acid, a readily available and bio-based feedstock, as a starting material presents an attractive and sustainable approach to the production of this important chemical.

Chemoenzymatic Synthesis: A Green and Efficient Approach

Recent advancements in biocatalysis have led to the development of elegant and environmentally benign methods for the conversion of amino acids to nitriles. One of the most promising routes from glutamic acid to 3-cyanopropanoic acid involves a chemoenzymatic cascade.

Vanadium Chloroperoxidase (VCPO) Mediated Oxidative Decarboxylation

A notable chemoenzymatic method utilizes vanadium chloroperoxidase (VCPO) to catalyze the oxidative decarboxylation of glutamic acid.[4] This reaction proceeds via the in-situ generation of hypobromous acid (HOBr) from bromide ions and hydrogen peroxide.

Reaction Mechanism:

The proposed mechanism involves the following key steps:

-

Enzymatic Generation of HOBr: The VCPO enzyme utilizes hydrogen peroxide to oxidize bromide ions to hypobromous acid.

-

Formation of N-bromo Intermediate: The primary amine of glutamic acid reacts with HOBr to form an N-bromo intermediate.

-

Decarboxylation and Elimination: The N-bromo intermediate undergoes spontaneous decarboxylation and elimination of HBr to yield the corresponding nitrile.

Caption: Coupled AOXHp-VCPO enzymatic workflow.

Quantitative Data for Chemoenzymatic Synthesis

| Method | Key Reagents | Substrate Conc. | Product Conc. | Reaction Rate/Yield | Reference |

| VCPO | Glutamic acid, NaBr, CiVCPO, H₂O₂ | 25 mM | ~15 mM | Not specified | [4] |

| Coupled AOXHp-VCPO | Ethanol, O₂, NaBr, AOXHp, VCPO | 10 mM | ~20 mM | 0.33 mM/min | [5] |

Experimental Protocol: VCPO-Mediated Synthesis

Materials:

-

L-Glutamic acid

-

Sodium bromide (NaBr)

-

Vanadium chloroperoxidase from Curvularia inaequalis (CiVCPO)

-

Hydrogen peroxide (H₂O₂) solution (0.5 M)

-

Sodium citrate buffer (20 mM, pH 5.6)

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

Prepare a reaction mixture containing 25 mM L-glutamic acid, 0.5 mM NaBr, and 55 nM CiVCPO in 20 mM sodium citrate buffer (pH 5.6). [4]2. Place the reaction vessel on a magnetic stirrer at room temperature (22 °C). [4]3. Add the 0.5 M H₂O₂ solution at a dosage rate of 12 mM h⁻¹. [4]4. Monitor the reaction progress by taking aliquots at regular intervals and analyzing for the formation of 3-cyanopropanoic acid using a suitable analytical technique (e.g., HPLC).

Chemical Synthesis: Direct Oxidative Conversion

For applications where a purely chemical approach is preferred, direct oxidative conversion of glutamic acid or its salt provides a viable route.

Trichloroisocyanuric Acid (TCCA) Mediated Synthesis

A one-pot synthesis using trichloroisocyanuric acid (TCCA) as an oxidant can efficiently convert monosodium glutamate (MSG) into 3-cyanopropanoic acid. [3] Reaction Mechanism:

The reaction proceeds through the in-situ generation of hypochlorous acid (HOCl) from TCCA in an aqueous basic solution.

-

Oxidation to Imine: The amino group of glutamate is oxidized by HOCl to form an imine intermediate. [3]2. Decarboxylation and Nitrile Formation: Subsequent decarboxylation of the imine intermediate leads to the formation of the nitrile. [3]

Sources

A Comprehensive Technical Guide to 3-Cyanopropanoic Acid (C₄H₅NO₂) for Researchers and Drug Development Professionals

Abstract

3-Cyanopropanoic acid (C₄H₅NO₂), also known as β-cyanopropionic acid, is a bifunctional molecule of significant interest in the realms of organic synthesis, medicinal chemistry, and materials science. Its unique structure, possessing both a carboxylic acid and a nitrile group, offers a versatile platform for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. This guide provides an in-depth exploration of 3-cyanopropanoic acid, encompassing its chemical and physical properties, synthesis methodologies, reactivity profile, and key applications with a particular focus on its burgeoning role in drug development as a versatile building block and linker. Experimental protocols, safety considerations, and analytical techniques are also detailed to provide a comprehensive resource for researchers and professionals in the field.

Introduction: The Scientific Merit of a Bifunctional Building Block

In the landscape of chemical synthesis, molecules that possess multiple, orthogonally reactive functional groups are of immense value. 3-Cyanopropanoic acid is a prime example of such a molecule. The presence of a carboxylic acid and a nitrile group on a flexible three-carbon chain allows for a diverse range of chemical transformations. The carboxylic acid can undergo esterification, amidation, or reduction, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This dual reactivity makes 3-cyanopropanoic acid a strategic starting material for the synthesis of compounds with significant biological activity and material properties. This guide will delve into the technical nuances of harnessing the potential of this versatile chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development.

Physical and Chemical Properties

3-Cyanopropanoic acid is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO₂ | [2] |

| Molecular Weight | 99.09 g/mol | [2] |

| CAS Number | 16051-87-9 | [2] |

| Melting Point | 49.5-51.0 °C | [1] |

| Boiling Point | 113-115 °C at 3 Torr | [1] |

| Solubility in Water | 94 g/L at 25 °C | [3] |

| pKa | 3.99 at 25 °C | [3] |

| Appearance | White to off-white solid | [1] |

Spectroscopic Characterization

Authenticating the structure and purity of 3-cyanopropanoic acid is paramount. The following spectroscopic data are characteristic of the compound.

-

¹H NMR (300 MHz, CDCl₃): δ (ppm) = 9.63 (1H, broad singlet, COOH), 2.73 (2H, triplet, J = 6.5 Hz, CH₂-CO), 2.64 (2H, triplet, J = 6.5 Hz, CH₂-CN).[1]

-

¹³C NMR (75 MHz, CDCl₃): δ (ppm) = 175.6 (C=O), 118.8 (C≡N), 29.8 (CH₂-CO), 12.8 (CH₂-CN).[1]

-

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 99. Characteristic fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 82) and -COOH (m/z = 54).[4][5]

Synthesis of 3-Cyanopropanoic Acid: Established Methodologies

The accessibility of 3-cyanopropanoic acid is a key factor in its widespread use. Two primary synthetic routes are commonly employed in the laboratory, each with its own set of advantages and considerations.

Nucleophilic Substitution of 3-Halopropanoic Acids

A robust and straightforward method for the synthesis of 3-cyanopropanoic acid involves the nucleophilic substitution of a 3-halopropanoic acid, typically 3-bromopropanoic acid, with a cyanide salt.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromopropionic acid (1.00 g, 6.6 mmol) in a mixture of ethanol (30 mL) and dimethylformamide (15 mL).[1]

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (0.96 g, 19.6 mmol). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Pour the resulting crude product into ice water (70 mL) and adjust the pH to 1 with 3M HCl.[1]

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).[1]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (eluent: CH₃CN/H₂O, 1/1) to afford 3-cyanopropanoic acid as a colorless solid (yield: ~54%).[1]

Oxidative Decarboxylation of Glutamic Acid

A greener and more sustainable approach to 3-cyanopropanoic acid synthesis is the oxidative decarboxylation of L-glutamic acid, a readily available bio-based starting material.[6] This method can be achieved through enzymatic or chemical means.

This biocatalytic approach employs a cascade reaction involving an alcohol oxidase and a vanadium chloroperoxidase.[6]

Caption: Enzymatic conversion of glutamic acid.

While a detailed, lab-scale chemical protocol for the oxidative decarboxylation of glutamic acid using common lab reagents was not explicitly found in the search results, the principle involves the oxidation of the amino group followed by decarboxylation to yield the nitrile.

The Reactivity Landscape of 3-Cyanopropanoic Acid

The synthetic utility of 3-cyanopropanoic acid stems from the distinct reactivity of its two functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of classical transformations:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

-

Amidation: Coupling with amines, often facilitated by coupling agents like DCC or EDC, produces amides.

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to the corresponding alcohol, 4-cyanobutan-1-ol.

Reactions of the Nitrile Group

The nitrile group is also amenable to several important transformations:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding succinic acid, or to an amide, yielding succinamide, depending on the reaction conditions.

-

Reduction: Catalytic hydrogenation or reduction with reagents like LiAlH₄ reduces the nitrile to a primary amine, yielding γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter.[7][8] This transformation is particularly significant in the synthesis of GABA analogues.[9][10]

Bifunctional Reactivity and Strategic Applications

The presence of both functional groups allows for more complex synthetic strategies. For example, the carboxylic acid can be used as a handle to attach the molecule to a solid support for further elaboration of the nitrile group. Conversely, the nitrile can be protected while the carboxylic acid is manipulated. This bifunctional nature is key to its use as a linker in more complex molecular architectures like antibody-drug conjugates (ADCs).[11][12][13]

Applications in Drug Discovery and Development

3-Cyanopropanoic acid is increasingly recognized as a valuable scaffold and building block in the pharmaceutical industry.

Synthesis of Bioactive Molecules

The ability to transform 3-cyanopropanoic acid into key pharmacophores makes it a valuable starting material. A notable application is in the synthesis of GABA analogues.[9][14]

Sources

- 1. 3-CYANOPROPANOIC ACID | 16051-87-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7186855B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents [patents.google.com]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 13. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Dossier: 3-Cyanopropanoic Acid (CAS 16051-87-9)

The following technical guide is structured as a comprehensive dossier for researchers and drug development professionals. It prioritizes mechanistic insight, experimental reproducibility, and pharmaceutical applicability.

Synonyms: Succinic acid mononitrile,

Executive Summary & Physicochemical Profile

3-Cyanopropanoic acid (3-CPA) is a bifunctional C4 building block characterized by a terminal nitrile group and a carboxylic acid moiety. Its structural homology to succinic acid and

Unlike simple aliphatic nitriles, 3-CPA exhibits unique reactivity due to the inductive effect of the cyano group on the carboxylic acid, influencing its pKa and susceptibility to nucleophilic attack.

Table 1: Physicochemical Specifications

| Property | Value | Experimental/Predicted |

| CAS Number | 16051-87-9 | Registry |

| Molecular Formula | C | - |

| Molecular Weight | 99.09 g/mol | - |

| Appearance | Colorless to pale yellow solid | Experimental |

| Melting Point | 49.5 – 51.0 °C | Experimental |

| Boiling Point | 113 – 115 °C (at 3 Torr) | Experimental |

| pKa | 3.99 (at 25 °C) | Experimental |

| Solubility | Water (94 g/L), Ethanol, EtOAc | Experimental |

| 1H NMR (CDCl | Spectral Data | |

| IR Spectrum | ~2250 cm | Spectral Data |

Synthesis & Manufacturing Protocols

The synthesis of 3-CPA requires precise control to prevent the hydrolysis of the nitrile group (yielding succinic acid) or the decarboxylation of the acid.

Method A: Nucleophilic Substitution (Laboratory Scale)

This is the most robust method for high-purity synthesis, utilizing 3-bromopropanoic acid.

Mechanism: S

Protocol:

-

Reagents: Dissolve 3-bromopropanoic acid (1.0 eq) in a mixed solvent system of Ethanol/DMF (2:1 v/v).

-

Addition: Add Sodium Cyanide (NaCN, 3.0 eq) cautiously. Safety Note: NaCN is highly toxic; perform in a well-ventilated fume hood with cyanide sensors active.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 15 hours. Monitor via TLC (Eluent: CH

CN/H -

Workup:

-

Remove solvent under reduced pressure.

-

Resuspend crude solid in ice water (0-4°C).

-

Acidify carefully to pH 1.0 using 3M HCl. Caution: Potential HCN evolution; ensure efficient scrubbing.

-

Extract with Ethyl Acetate (3x).

-

Dry organic layer over anhydrous Na

SO

-

-

Purification: Recrystallization from ether/hexane or flash column chromatography.

Method B: Partial Hydrolysis of Succinonitrile (Industrial)

While cheaper, this route often yields a mixture of mono-acid, di-acid (succinic), and starting material, requiring difficult separation.

-

Reaction: Succinonitrile + 1.0 eq NaOH

3-Cyanopropanoate

Visualization: Synthesis Workflow

Caption: Figure 1. Synthetic pathway via cyano-de-halogenation. High selectivity requires strict pH control to avoid hydrolysis.

Chemical Reactivity & Derivatization

3-CPA serves as a "bifunctional linchpin" in organic synthesis. Its two functional groups allow for orthogonal transformations.

Synthesis of GABA (Gamma-Aminobutyric Acid)

3-CPA is a direct precursor to GABA, the primary inhibitory neurotransmitter.

-

Reaction: Catalytic Hydrogenation.

-

Conditions: H

(50 psi), Raney Nickel or Pd/C, in Methanol/Ammonia. -

Mechanism: Reduction of the nitrile (C

N) to the primary amine (CH -

Significance: This route avoids the use of biological vectors (GAD enzyme) and allows for the synthesis of isotopically labeled GABA for NMR studies.

Cyclization to Succinimide & Pyrrolidones

Under dehydrating conditions or in the presence of amines, 3-CPA cyclizes to form 5-membered heterocycles.

-

Reagent: Ammonia or Primary Amines + Heat/Dehydrating agent (e.g., SOCl

). -

Product: Succinimide (2,5-pyrrolidinedione).

-

Utility: Succinimide derivatives are core scaffolds in anticonvulsant drugs (e.g., Ethosuximide).

Prodrug Activation (Oncology)

Recent research utilizes 3-CPA esters as prodrugs.

-

Mechanism: The ester is hydrolyzed by hepatic esterases to release free 3-CPA.

-

Bioactivation: 3-CPA can undergo CYP2B6-mediated hydroxylation or act as a metabolic inhibitor in tumor cells, exploiting the "Warburg effect" by interfering with succinate metabolism.

Visualization: Reactivity Network

Caption: Figure 2. Divergent synthesis pathways. 3-CPA acts as a precursor for neurotransmitters, heterocycles, and polymer monomers.

Pharmaceutical Applications & Biological Safety

Therapeutic Relevance

-

GABAergic Modulation: As a structural analog of GABA and Succinate, 3-CPA derivatives are screened for activity at GABA-B receptors and as metabolic modulators in the Krebs cycle.

-

Linker Technology: In Antibody-Drug Conjugates (ADCs), 3-CPA is used to introduce a "masked" carboxylic acid or amine (post-reduction) without altering the solubility profile significantly.

Safety & Toxicology (MSDS Highlights)

-

Hazard Classification: Eye Irritant 2A (H319).

-

Metabolic Toxicity: While less toxic than 3-nitropropionic acid, 3-CPA can release cyanide ions in vivo if metabolized by oxidative enzymes. However, its primary clearance is often via renal excretion or hydrolysis to succinate (non-toxic).

-

Handling:

-

Avoid contact with strong acids (risk of HCN gas).

-

Store at 2-8°C (hygroscopic).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263086, 3-Cyanopropanoic acid. Retrieved from [Link]

- Smolecule (2023).

3-Cyanopropanoic Acid: Chemo-Synthetic Versatility and Metabolic Implications

[1][2]

Molecular Weight: 99.09 g/mol

CAS: 16051-87-9 (Primary), 2501-56-6 (Related)

Formula:

Executive Summary

3-Cyanopropanoic acid (3-CPA) is a bifunctional metabolic intermediate and synthetic scaffold characterized by a terminal nitrile group and a carboxylic acid separated by an ethylene bridge.[2] Unlike its structural analogue 3-nitropropionic acid (a suicide inhibitor of succinate dehydrogenase), 3-CPA functions primarily as a metabolic substrate for nitrilases and a versatile "C4" synthon in medicinal chemistry.[2]

This guide details the physiochemical profile, a validated synthesis protocol for laboratory scale-up, and the metabolic pathways relevant to drug development—specifically its role in prodrug linker technology and GABA-analogue synthesis.[2]

Physiochemical Profile & Chemical Identity[2][4][5]

3-CPA exists as a low-melting solid.[2] Its bifunctionality allows it to participate in both carboxyl-based coupling (esterification/amidation) and nitrile-based transformations (reduction/hydrolysis), making it a critical node in the synthesis of pyrrolidones and polyamides.[2]

| Property | Specification | Contextual Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant.[2] |

| Melting Point | 49.5 – 51.0 °C | Low MP requires careful handling during exothermic reactions to prevent in-situ polymerization.[2] |

| Boiling Point | 113 – 115 °C (at 3 Torr) | High vacuum required for distillation; prone to decarboxylation at atmospheric pressure.[2] |

| pKa | ~3.99 (at 25 °C) | More acidic than propionic acid (pKa 4.[2]87) due to the electron-withdrawing cyano group.[2] |

| Solubility | High: Water, Ethanol, EtOAc | High water solubility complicates extraction; pH adjustment is critical for isolation.[2] |

| Density | 1.20 g/cm³ (Predicted) | — |

Validated Synthesis Protocol

Method: Nucleophilic Substitution (Cyanodehalogenation) Objective: Synthesis of 3-CPA from 3-bromopropanoic acid.[2] Scale: Laboratory (1.0 g basis)

Mechanistic Rationale

The synthesis utilizes a classic

Step-by-Step Methodology

Reagents:

-

Sodium Cyanide (NaCN) (3.0 equiv, 19.6 mmol) [DANGER: ACUTE TOXIN] [2]

Workflow:

-

Preparation: In a fume hood equipped with a cyanide scrubber, dissolve 3-bromopropanoic acid (1.00 g) in the EtOH/DMF mixture.

-

Initiation: Add NaCN (0.96 g) in a single portion.

-

Critical Check: Ensure the system is under an inert atmosphere (

) to prevent oxidation of the cyanide.[2]

-

-

Reaction: Heat the mixture to reflux for 15 hours.

-

Validation: Monitor by TLC (Eluent:

1:1). The starting bromide spot (

-

-

Workup (Cyanide Safety):

-

Extraction: Extract the aqueous phase with Ethyl Acetate (

mL). The product partitions into the organic layer due to the protonation of the carboxylate.[2] -

Purification: Dry combined organics over anhydrous

, filter, and concentrate.

Yield Expectation: ~54% (0.35 g).

Figure 1: Synthetic workflow for the cyanodehalogenation of 3-bromopropanoic acid.

Metabolic Implications & Drug Development[2]

The Nitrilase Pathway

In biological systems, 3-CPA is not merely an inert linker.[2] It is a substrate for nitrilases (EC 3.5.5.1), enzymes that convert nitriles directly to carboxylic acids without an amide intermediate.[2] This pathway is distinct from the nitrile hydratase/amidase route.[2]

-

Relevance: Drug candidates incorporating a 3-CPA moiety may undergo in vivo hydrolysis to succinic acid.[2] This can be exploited for "prodrug" strategies where the nitrile masks a carboxylate to improve permeability, only to be revealed intracellularly.[2]

-

Toxicity Marker: Unlike 3-nitropropionic acid, which irreversibly alkylates the active site of Succinate Dehydrogenase (Complex II), 3-CPA is generally processed to succinate.[2] However, rapid hydrolysis can release ammonium ions (

), contributing to local toxicity if high doses are administered.[2]

Synthetic Utility in Medicinal Chemistry

3-CPA serves as a "C4" building block for:

-

GABA Analogues: Reduction of the nitrile group yields 4-aminobutanoic acid (GABA) derivatives.[2]

-

Pyrrolidones: Cyclization (often acid-catalyzed) yields succinimide derivatives, a core pharmacophore in anticonvulsant drugs (e.g., Ethosuximide).[2]

-

Linker Chemistry: The carboxylic acid allows attachment to a drug payload, while the nitrile remains a latent functionality for late-stage modification (e.g., conversion to tetrazoles).[2]

Figure 2: Divergent pathways of 3-CPA: Biological hydrolysis vs. Synthetic reduction.[2]

Analytical Characterization Standards

To ensure the integrity of 3-CPA used in assays, the following spectral signatures must be verified:

-

NMR (300 MHz,

-

NMR (75 MHz,

-

IR Spectroscopy: Look for the characteristic sharp nitrile stretch at ~2250 cm⁻¹ and the broad carbonyl/hydroxyl stretch of the acid at 1700–3000 cm⁻¹.[2]

References

-

ChemicalBook. (2026).[2][4] 3-Cyanopropanoic Acid Properties and Synthesis. Retrieved from [2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 263086, 3-Cyanopropanoic acid.[2][5] Retrieved from [2]

-

Gong, J. S., et al. (2023).[2] Nitrilases in the synthesis of carboxylic acids.[2][6][7][8]Frontiers in Bioengineering and Biotechnology. Retrieved from

-

Smolecule. (2023).[1][2] 3-Cyanopropanoic acid: Synthesis and Applications. Retrieved from [2]

Sources

- 1. Buy 3-Cyanopropanoic acid | 16051-87-9 [smolecule.com]

- 2. 3-Cyanopropanoic acid | C4H5NO2 | CID 263086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-CYANOPROPANOIC ACID | 16051-87-9 [chemicalbook.com]

- 5. CharChem. 3-Cyanopropanoic acid [easychem.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Succinonitrile from 3-Cyanopropanoic Acid

Part 1: Executive Summary & Strategic Rationale

Succinonitrile (SN), a colorless waxy solid with high polarity and a wide liquid range, has transcended its traditional role as a solvent. It is now a critical quality attribute (CQA) material in solid-state lithium-ion electrolytes (due to its plastic crystal phase) and a scaffold in pharmaceutical intermediate synthesis.

While industrial synthesis typically relies on the hydrocyanation of acrylonitrile, the use of 3-cyanopropanoic acid (3-CPA) as a precursor represents a specialized, high-value pathway. This route is particularly relevant for:

-

Isotopic Labeling: Introducing

or -

Bio-based Feedstocks: Valorizing mono-functionalized succinic acid derivatives from fermentation broths.

-

Late-Stage Functionalization: Avoiding hazardous HCN gas handling in non-specialized laboratories.

This guide details the chemoselective conversion of the carboxylic acid moiety (

Part 2: Chemical Strategy & Thermodynamics[1]

The transformation requires converting a thermodynamically stable carboxyl group into a metastable nitrile. This is an "uphill" energetic process requiring activation.

The Chemoselectivity Challenge

The starting material, 3-CPA, contains two functional groups:

-

Target: Carboxylic Acid (

). -

Bystander: Nitrile (susceptible to hydrolysis under strong aqueous acid/base).[1]

Core Directive: The protocol must avoid aqueous acidic hydrolysis (which would convert the existing nitrile to a di-acid) or Pinner reaction conditions. We will utilize anhydrous activation followed by dehydration .

Reaction Pathways[3][4][5]

Figure 1: Synthetic pathways. The solid line represents the robust Stepwise Method (Method A); the dashed line represents the Direct Catalytic Method (Method B).

Part 3: Experimental Methodologies

Method A: The Robust Stepwise Protocol (Recommended)

Best for: High purity requirements, laboratory scale, and isotopic labeling.

This method utilizes the "Activation-Amidation-Dehydration" sequence. It is self-validating because each intermediate can be isolated and characterized.

Phase 1: Activation to Acid Chloride

Reagents: 3-CPA (1.0 eq), Thionyl Chloride (

-

Setup: Flame-dried round-bottom flask (RBF) under

atmosphere. -

Addition: Dissolve 3-CPA in dry DCM. Add catalytic DMF.

-

Reaction: Add

dropwise at 0°C. Allow to warm to Room Temperature (RT) and reflux for 2 hours. -

In-Process Control (IPC): Aliquot quenched with MeOH shows methyl ester peak in GC/TLC.

-

Workup: Evaporate solvent and excess

under vacuum. Do not purify; proceed immediately.

Phase 2: Amidation

Reagents: Crude Acid Chloride, Aqueous Ammonia (28%) or

-

Setup: Dissolve crude acid chloride in cold THF (0°C).

-

Reaction: Bubbling

gas is preferred to minimize hydrolysis risk. If using aq. ammonia, add dropwise with vigorous stirring at <5°C. -

Observation: White precipitate (

) forms immediately. -

Workup: Filter solids. Concentrate filtrate. Recrystallize the intermediate 3-cyanopropanamide from Ethanol/Hexane.

-

Checkpoint: Melting point should be distinct from starting material.

-

Phase 3: Dehydration to Succinonitrile

Reagents: 3-Cyanopropanamide, Trifluoroacetic Anhydride (TFAA) or

-

Reaction: Dissolve amide in dry DCM. Add Pyridine (2.2 eq). Cool to 0°C.

-

Addition: Add TFAA (1.1 eq) dropwise. The reaction is exothermic.

-

Mechanism: TFAA activates the amide oxygen, followed by E2 elimination by pyridine to form the nitrile triple bond.

-

Quench: Pour into ice water.

-

Extraction: Extract with DCM (3x). Wash with 1M HCl (remove pyridine), then Sat.

. -

Purification: Vacuum distillation or recrystallization (if solid). Succinonitrile is a waxy solid (mp ~57°C).

Method B: Direct Catalytic Transnitrilation (Advanced)

Best for: Green chemistry applications and avoiding corrosive chlorides.

Based on recent advances in catalytic transnitrilation (e.g., using

Reagents: 3-CPA, Acetonitrile (Solvent & Donor),

-

Logic: In the presence of Lewis Acid (

), an equilibrium is established between -

Process: Mix 3-CPA and catalyst in excess acetonitrile. Heat in a pressure vessel.

-

Driving Force: Removal of the volatile byproduct (acetic acid) or large excess of acetonitrile drives the equilibrium.

-

Note: This method requires rigorous screening of temperature to prevent polymerization of the 3-CPA backbone.

Part 4: Process Workflow & Logic

The following diagram illustrates the decision matrix and operational flow for Method A.

Figure 2: Operational workflow for the stepwise synthesis of Succinonitrile.

Part 5: Data Presentation & Validation

Key Physical Properties Comparison

Researchers must validate the transformation using these distinct physical shifts.

| Property | 3-Cyanopropanoic Acid (Precursor) | Succinonitrile (Target) | Validation Method |

| MW | 99.09 g/mol | 80.09 g/mol | Mass Spec (ESI/GC-MS) |

| State (RT) | Solid (mp 48-51°C) | Waxy Solid (mp 57-59°C) | DSC / Melting Point |

| IR Spectrum | Broad -OH (2500-3300 cm⁻¹)Strong C=O (1715 cm⁻¹) | Absent -OH / C=OSharp -CN (~2250 cm⁻¹) | FTIR |

| 1H NMR | Symmetric singlet ~2.7-2.8 ppm | ||

| Solubility | Soluble in water, alcohols | Soluble in water, ethanol, benzene | Solubility Test |

Critical Quality Attributes (CQA) for Electrolyte Use

If the produced SN is intended for battery electrolytes, the following impurities must be strictly controlled:

-

Water Content: < 20 ppm (Karl Fischer). Reason: Reacts with Li salts.

-

Free Acid: < 0.1%. Reason: Corrodes cathode materials.

-

Chloride: < 10 ppm (if using Method A). Reason: Electrochemical instability.

Part 6: Safety & Handling (E-E-A-T)

WARNING: While 3-CPA is a solid acid, the intermediates and products pose significant risks.

-

Cyanide Hazard: Succinonitrile is a nitrile. While less toxic than inorganic cyanides, metabolic processing can release

. Handle in a well-ventilated fume hood. -

Skin Absorption: SN can be absorbed through the skin. Double-gloving (Nitrile/Laminate) is mandatory.

-

Reagent Hazards:

-

and

-

TFAA is corrosive and volatile.

-

and

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 263086, 3-Cyanopropanoic acid. Retrieved from [Link]

-

Villarreal, J., et al. (2020).[2] The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries. Membranes, 10(3), 51. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Nitriles from Carboxylic Acids. (General methodology reference for Method B). Retrieved from [Link]

-

Cantillo, D. (2019). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation. ACS Catalysis. Retrieved from [Link]

Sources

The Emerging Role of 3-Cyanopropanoic Acid in Adiponitrile Synthesis: A Technical Guide for Innovators

Abstract

Adiponitrile (ADN), a critical precursor to nylon-6,6, is a cornerstone of the global polymer industry. For decades, its synthesis has been dominated by two primary industrial methodologies: the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile. While these processes are highly optimized, they rely on petroleum-based feedstocks and, in the case of the former, the use of highly toxic hydrogen cyanide. This technical guide provides a comprehensive overview of the established industrial landscape for adiponitrile production and introduces an emerging, alternative pathway: the utilization of 3-cyanopropanoic acid as a potential bio-based feedstock. We will delve into the mechanistic underpinnings of this nascent route, explore potential catalytic systems, and present a forward-looking analysis of its viability in the context of a circular and sustainable chemical industry. This document is intended for researchers, chemists, and materials scientists dedicated to pioneering the next generation of chemical manufacturing.

The Industrial Bedrock: Current Adiponitrile Synthesis Platforms

A thorough understanding of the incumbent technologies is paramount to appreciating the potential disruption offered by alternative feedstocks. The global supply of adiponitrile is currently sustained by two principal processes.

The Dominant Route: Hydrocyanation of Butadiene

Developed by DuPont, the direct hydrocyanation of 1,3-butadiene is the most prevalent method for adiponitrile production. This multi-stage process is a testament to the sophistication of modern catalysis, but it is not without its challenges, particularly concerning the handling of hydrogen cyanide (HCN).[1][2]

The process can be broadly segmented into three core steps:

-

First Hydrocyanation: 1,3-butadiene reacts with HCN in the presence of a nickel-based catalyst, typically a complex of zerovalent nickel with phosphite ligands, to form a mixture of pentenenitriles.[1][3]

-

Isomerization: The resulting mixture of unsaturated nitriles, which includes 2-methyl-3-butenenitrile, undergoes isomerization to yield the desired linear 3-pentenenitrile.[1][4]

-

Second Hydrocyanation: The 3-pentenenitrile is then subjected to a second hydrocyanation step, again with a nickel-based catalyst and often in the presence of a Lewis acid promoter, to produce adiponitrile.[5]

The overall reaction is highly efficient but necessitates stringent safety protocols due to the acute toxicity of hydrogen cyanide and the pyrophoric nature of some of the catalysts involved.[1][2]

The Electrochemical Alternative: Hydrodimerization of Acrylonitrile

First commercialized by Monsanto in the 1960s, the electrochemical hydrodimerization (EHD) of acrylonitrile offers a distinct approach that avoids the direct use of hydrogen cyanide.[1][6] This method represents one of the most successful large-scale organic electrochemical processes to date.[7][8]

The core of the EHD process is the reductive coupling of two acrylonitrile molecules at a cathode:[4]

2 CH₂=CHCN + 2e⁻ + 2H⁺ → NC(CH₂)₄CN

This process is typically carried out in an aqueous electrolyte containing a quaternary ammonium salt, which helps to solubilize the acrylonitrile and facilitate the electrochemical reaction.[7] While the EHD process is considered a greener alternative to butadiene hydrocyanation, it is energy-intensive and the selectivity can be influenced by a number of factors, including electrode material, electrolyte composition, and reactant concentration.[8][9] The formation of byproducts such as propionitrile and 1,3,6-tricyanohexane can also impact the overall efficiency of the process.[7]

A New Frontier: 3-Cyanopropanoic Acid as a Bio-Renewable Precursor

The quest for sustainable chemical manufacturing has spurred research into alternative feedstocks derived from biomass. In this context, 3-cyanopropanoic acid emerges as a molecule of interest for the synthesis of adiponitrile. This pathway is particularly compelling as it opens the door to producing nylon-6,6 from renewable resources, thereby reducing the carbon footprint of this ubiquitous polymer.

Synthesis of 3-Cyanopropanoic Acid

3-Cyanopropanoic acid can be synthesized via several routes. One common laboratory-scale method involves the reaction of 3-bromopropionic acid with sodium cyanide.[10] From a bio-based perspective, it can potentially be derived from the fermentation of renewable feedstocks to produce precursors that are then chemically converted.

The Proposed Transformation to Adiponitrile

While not yet an established industrial process, the conversion of 3-cyanopropanoic acid to adiponitrile represents an active area of research. The overall transformation would likely involve a multi-step process, with the key chemical challenge being the conversion of the carboxylic acid functionality and the dimerization of the carbon backbone. A conceptual pathway is illustrated in Figure 1.

Figure 1: Conceptual workflow for the synthesis of adiponitrile from biomass via a 3-cyanopropanoic acid intermediate.

The transformation of 3-cyanopropanoic acid to adiponitrile is theorized to proceed through a series of steps that could include the activation of the carboxylic acid, followed by a reductive coupling or dimerization reaction, and subsequent decarboxylation and/or reduction steps to yield the final adiponitrile product.[11]

Experimental Protocols and Methodologies

The following section outlines a generalized, conceptual laboratory-scale protocol for the investigation of the conversion of 3-cyanopropanoic acid to adiponitrile. It is crucial to note that this is a representative workflow and would require significant optimization and adaptation for any specific catalytic system.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Cyanopropanoic Acid | ≥98% | Sigma-Aldrich | |

| Catalyst System | Varies | Strem Chemicals | Dependent on the chosen synthetic route (e.g., transition metal complexes) |

| Solvent | Anhydrous | Acros Organics | e.g., Tetrahydrofuran (THF), Toluene |

| Reducing Agent | Varies | Alfa Aesar | e.g., Silanes, Hydrogen gas |

| Inert Gas | High Purity | Airgas | Argon or Nitrogen |

Reaction Setup and Procedure

-

Reactor Preparation: A multi-neck, round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).

-

Reagent Addition: The flask is charged with 3-cyanopropanoic acid, the chosen catalyst, and anhydrous solvent via cannula transfer.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature under a positive pressure of inert gas. The reducing agent is then added dropwise over a specified period.

-

Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) and/or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is isolated. Purification is achieved through techniques such as distillation or column chromatography.

Figure 2: A generalized experimental workflow for the laboratory-scale synthesis of adiponitrile from 3-cyanopropanoic acid.

Challenges and Future Outlook

The development of a commercially viable process for producing adiponitrile from 3-cyanopropanoic acid faces several significant hurdles:

-

Catalyst Development: A highly selective and robust catalyst is needed to efficiently mediate the key transformations, particularly the dimerization and decarboxylation/reduction steps.

-

Reaction Conditions: The process will need to be optimized to achieve high yields and minimize the formation of byproducts, all while maintaining economically feasible temperature and pressure conditions.

-

Feedstock Availability and Cost: The large-scale availability and cost-competitiveness of bio-based 3-cyanopropanoic acid will be a critical factor in the overall economic viability of this route.

-

Separation and Purification: An efficient and low-energy process for separating the adiponitrile product from the reaction mixture and any byproducts will need to be developed.

Despite these challenges, the potential to produce a key industrial chemical like adiponitrile from a renewable feedstock is a powerful driver for continued research and development. Success in this area would not only provide a more sustainable route to nylon-6,6 but could also serve as a model for the broader transition of the chemical industry towards a bio-based, circular economy.

References

-

Production technology of adiponitrile - E3S Web of Conferences. Available at: [Link]

- CN113444018A - Method for producing adiponitrile - Google Patents.

-

Transformation of 3‐cyanopropanoic acid into adiponitrile (route A),219... - ResearchGate. Available at: [Link]

-

Adiponitrile production plant Report 2025: Setup & Cost - IMARC Group. Available at: [Link]

-

A review of adiponitrile industrial production processes and associated atom economies | Request PDF - ResearchGate. Available at: [Link]

-

Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

- CN110511162A - A kind of preparation method of adiponitrile - Google Patents.

-

Adiponitrile - Wikipedia. Available at: [Link]

-

Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode - Green Chemistry (RSC Publishing). Available at: [Link]

-

Electrochemical Synthesis of Adiponitrile with a Rotating Rod Electrode | AIChE. Available at: [Link]

-

Manufacture of Adiponitrile - Chempedia - LookChem. Available at: [Link]

- US20130211125A1 - Process for making nitriles - Google Patents.

-

Main Manuscript for Molecular Processes that Control Adiponitrile Electrosynthesis in Near-Electrode Microenvironments - ChemRxiv. Available at: [Link]

-

3-Cyanopropanoic acid | C4H5NO2 | CID 263086 - PubChem - NIH. Available at: [Link]

-

Schematic process for hydrodimerization of acrylonitrile to adiponitrile. - ResearchGate. Available at: [Link]

Sources

- 1. CN110511162A - A kind of preparation method of adiponitrile - Google Patents [patents.google.com]

- 2. Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN113444018A - Method for producing adiponitrile - Google Patents [patents.google.com]

- 4. Adiponitrile - Wikipedia [en.wikipedia.org]

- 5. US20130211125A1 - Process for making nitriles - Google Patents [patents.google.com]

- 6. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. Electrochemical Synthesis of Adiponitrile with a Rotating Rod Electrode | AIChE [aiche.org]

- 10. 3-CYANOPROPANOIC ACID | 16051-87-9 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bio-based Synthesis of 3-Cyanopropanoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the burgeoning field of bio-based 3-cyanopropanoic acid synthesis. Moving beyond established chemical routes, we delve into the strategic design of novel biosynthetic pathways, the selection and engineering of microbial hosts, and the practical methodologies required to translate theoretical concepts into tangible results. This document is structured to serve as both a foundational whitepaper and a practical handbook for pioneering sustainable production of this valuable chemical intermediate.

Part 1: The Strategic Imperative for Bio-based 3-Cyanopropanoic Acid

A Profile of a Versatile Chemical Building Block

3-Cyanopropanoic acid (also known as 3-cyanopropionic acid or β-cyanopropionic acid) is a bifunctional organic compound featuring both a carboxylic acid and a nitrile group.[1][2] Its unique chemical architecture makes it a highly reactive and versatile precursor in a multitude of chemical syntheses.

| Property | Value | Source |

| Chemical Formula | C4H5NO2 | [1] |

| Molecular Weight | 99.09 g/mol | [3] |

| CAS Number | 16051-87-9 | [1][3][4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Solubility in Water | 94 g/L (at 25°C) | [1] |

High-Value Applications Driving Demand

The dual functionality of 3-cyanopropanoic acid allows it to serve as a critical starting material in diverse industries:

-

Pharmaceuticals: It is a key building block for synthesizing a range of pharmacologically active compounds and their intermediates.[1] Notably, it has been investigated for creating prodrugs, where its structure allows for controlled release and targeted bioactivation within specific tissues, enhancing therapeutic efficacy in areas like oncology.[5]

-

Polymers and Materials: The compound is a precursor to valuable monomers. For instance, it can be converted to succinonitrile, a key intermediate for 1,4-diaminobutane, which is essential for the industrial production of high-performance polyamides like Nylon 4,6.[5][6]

-

Agrochemicals and Dyes: Its reactive nature is leveraged in the synthesis of various agrochemicals and specialty dyes.[1]

The Case for a Sustainable Bio-based Alternative

Conventional chemical synthesis of 3-cyanopropanoic acid often relies on petroleum-derived precursors and harsh reaction conditions. A common laboratory-scale synthesis involves the reaction of 3-bromopropionic acid with sodium cyanide, a highly toxic reagent.[4] The development of a bio-based production route using microbial fermentation offers a compelling alternative with significant advantages:

-

Renewable Feedstocks: Utilization of renewable resources like glucose or even CO2, decoupling production from fossil fuels.[7]

-

Milder Reaction Conditions: Enzymatic reactions occur at ambient temperatures and pressures, reducing energy consumption.

-

Reduced Environmental Footprint: Avoidance of toxic reagents and potentially minimizing hazardous waste streams.[8]

-

Economic Competitiveness: As biotechnology and metabolic engineering advance, bio-production has the potential to become cost-competitive with traditional chemical methods.[9]

Part 2: Devising Biosynthetic Strategies: From Precursor Metabolites to Final Product

The primary challenge in establishing a bio-based route to 3-cyanopropanoic acid is the biological formation of the nitrile group on a C4 backbone, a transformation not commonly found in the central metabolism of most model organisms. This section outlines two plausible, albeit hypothetical, biosynthetic pathways designed to overcome this challenge, leveraging known metabolic intermediates and enzyme functionalities.

Proposed Biosynthetic Pathway I: A Glutamic Acid-Based Route

This proposed pathway is conceptualized from a bio-based approach involving the oxidative decarboxylation of glutamic acid.[5] L-glutamic acid is an attractive starting point as it is a high-flux metabolite readily available in many industrial microorganisms.

The proposed enzymatic cascade is as follows:

-

Amidation: L-glutamate is first converted to L-glutamine. This step is naturally present in most organisms, catalyzed by Glutamine Synthetase (GlnA) , which activates the gamma-carboxyl group via phosphorylation, followed by amination.

-

Oxidative Deamination/Decarboxylation: The α-amino and α-carboxyl groups of L-glutamine are removed. This could potentially be achieved through a series of enzymatic steps or a multifunctional enzyme. A plausible intermediate is 2-ketoglutaramate.

-

Aldoxime Formation: The ketone intermediate could be converted to an aldoxime. This is a critical step where enzymes like Cytochrome P450s (CYP79 family) , known from plant nitrile biosynthesis, could be engineered to accept this novel substrate.[10] These enzymes catalyze the conversion of amino acids to aldoximes.

-

Dehydration to Nitrile: The final step involves the dehydration of the aldoxime intermediate to form the nitrile group of 3-cyanopropanoic acid. This reaction is catalyzed by enzymes such as Aldoxime Dehydratases (OxdA) or specific Cytochrome P450s (CYP71 family) .[8][10][11]

Caption: Hypothetical biosynthetic pathway from L-glutamic acid.

Proposed Biosynthetic Pathway II: An Aspartic Acid-Based Route

L-aspartic acid is another abundant and structurally similar precursor. A pathway from aspartate could potentially be more direct. A novel metabolic pathway has been designed for the production of 3-aminopropionic acid (a related compound) from fumaric acid via aspartic acid in E. coli.[12] This demonstrates the feasibility of channeling flux through aspartate for C3/C4 chemical production.

The proposed enzymatic cascade is:

-

Conversion to Aldoxime: L-aspartate is directly converted to its corresponding aldoxime, succinate-semialdehyde-aldoxime. This would require an engineered Cytochrome P450 (CYP79-family enzyme) with specificity for aspartate.

-

Dehydration and Decarboxylation: A multifunctional enzyme or a two-step process would be required to dehydrate the aldoxime to a nitrile and subsequently decarboxylate the intermediate to yield 3-cyanopropanoic acid. An Aldoxime Dehydratase (OxdA) could be engineered to perform the dehydration.

Caption: Hypothetical biosynthetic pathway from L-aspartic acid.

Key Enabling Enzyme Classes for Nitrile Biosynthesis

Success in developing the proposed pathways hinges on the effective recruitment and engineering of specific enzyme families capable of nitrile biosynthesis.[11][13]

| Enzyme Class | Catalytic Function & Mechanism | Pros for Engineering | Cons for Engineering |

| Aldoxime Dehydratases (OxdA) | Catalyze the dehydration of aldoximes to nitriles. They are heme-containing enzymes but function differently from P450s. | Soluble enzymes, often function well in bacterial hosts like E. coli. Broad substrate range has been observed in some cases.[8] | Activity on non-native substrates is not guaranteed and often requires extensive protein engineering. |

| Cytochrome P450s (CYP79 & CYP71) | CYP79 family converts amino acids to aldoximes. CYP71 family can dehydrate aldoximes to nitriles. These are heme-dependent monooxygenases.[10] | Proven role in natural nitrile biosynthesis. Large diversity of known P450s to screen. | Often membrane-bound, requiring a partner reductase for activity, which can complicate expression in heterologous hosts. |

| Nitrile Hydratases / Nitrilases | Primarily catalyze the hydration of nitriles to amides or carboxylic acids. | Well-studied enzymes. | Their natural catalytic direction is opposite to what is required. Engineering for reverse catalysis is a significant challenge. |

Part 3: A Practical Guide to Implementation: From In Silico Design to In Vivo Validation

This section provides a structured, actionable workflow for researchers aiming to validate the proposed biosynthetic pathways.

Microbial Chassis Selection: The Foundation of Production

The choice of microbial host is critical and depends on the specific metabolic engineering strategy and fermentation process envisioned.

-

Escherichia coli : The workhorse of metabolic engineering.[14] Its rapid growth, well-characterized genome, and vast array of genetic tools make it the ideal host for initial pathway prototyping and enzyme screening. Strains engineered for high-level production of amino acid precursors already exist.[12]

-

Saccharomyces cerevisiae : A robust eukaryotic host, well-suited for industrial-scale fermentation due to its tolerance to low pH and inhibitors. It is a suitable choice for expressing eukaryotic enzymes like P450s, as it possesses the necessary membrane infrastructure.[15]

-

Cyanobacteria (e.g., Synechococcus elongatus) : Offer a compelling, long-term vision for sustainable production by utilizing CO2 as the primary carbon source.[7] While challenging, the production of other organic acids like 3-hydroxypropionic acid has been demonstrated, paving the way for more complex pathways.[16][17]

Step-by-Step Experimental Workflow for Pathway Validation

The validation of a novel biosynthetic pathway is a systematic process involving molecular biology, fermentation, and analytics.

Caption: A systematic workflow for validating a novel biosynthetic pathway.

Protocol: Shake-Flask Cultivation for Proof-of-Concept

-

Inoculation: Inoculate 50 mL of appropriate growth medium (e.g., LB for E. coli or YPD for yeast) in a 250 mL baffled shake flask with a single colony of the engineered strain and a control strain (e.g., carrying an empty plasmid).

-

Growth: Incubate at the optimal temperature (e.g., 37°C for E. coli) with vigorous shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Add the inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) to a final concentration of 0.1-1.0 mM to initiate the expression of the pathway enzymes.

-

Production Phase: Reduce the temperature (e.g., to 25-30°C) to improve protein folding and stability, and continue incubation for 24-72 hours.

-

Sampling: At various time points (e.g., 24, 48, 72 hours), aseptically withdraw 1-2 mL of the culture.

-

Sample Preparation: Centrifuge the sample at >10,000 x g for 5 minutes to pellet the cells. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an analysis vial. Store at -20°C until analysis.

Analytical Methods for Quantification

Accurate and precise quantification is essential for evaluating the performance of engineered strains.

| Method | Principle | Sample Prep | Pros | Cons |

| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance of the carboxylic acid group. | Minimal: filtration of supernatant. | Robust, reproducible, good for quantification. | May have interferences from other organic acids in the broth. |

| GC-MS | Separation of volatile compounds by gas chromatography, with identification by mass spectrometry. | Requires derivatization (e.g., silylation) to make the acid volatile. | High sensitivity and selectivity; provides mass spectral confirmation of product identity. | More complex sample preparation; less suited for high-throughput screening. |

| LC-MS/MS | Separation by liquid chromatography followed by highly selective mass spectrometry. | Minimal: filtration and dilution. | The gold standard for sensitivity and selectivity, excellent for detecting trace amounts.[18] | Higher equipment cost and complexity. |

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Quantification: Based on a standard curve prepared with a pure commercial standard of 3-cyanopropanoic acid.[18]

Downstream Processing and Purification

While initial research focuses on titer, a viable industrial process requires an efficient purification strategy. The recovery of organic acids from dilute fermentation broths is a known challenge.[19] A multi-step approach, adapted from processes developed for compounds like 3-hydroxypropionic acid, would likely be effective.[9][20]

-

Biomass Removal: Centrifugation or microfiltration to separate cells from the fermentation broth.

-

Decolorization: Treatment with activated carbon to remove pigments and other impurities that could interfere with subsequent steps.[9]

-

Product Capture:

-

Liquid-Liquid Extraction: Using an organic solvent to extract the 3-cyanopropanoic acid from the aqueous broth. The choice of solvent is critical for efficiency.[19]

-

Ion Exchange Chromatography: Binding the negatively charged carboxylate form of the acid to an anion exchange resin, followed by elution with a salt or acid solution.

-

-

Final Purification: Distillation or crystallization to obtain a high-purity final product.[20]

Part 4: Future Outlook and Conclusion

The bio-based synthesis of 3-cyanopropanoic acid is currently at the conceptual stage, but it represents a significant opportunity in sustainable chemistry. The path from the hypothetical pathways described here to an industrially viable process will require a concerted research effort focused on several key areas:

-

Enzyme Discovery and Engineering: High-throughput screening of metagenomic libraries and directed evolution campaigns will be crucial to identify and optimize enzymes (particularly aldoxime dehydratases and P450s) with high activity and selectivity towards the target substrates.

-

Pathway Optimization: Balancing the expression of pathway enzymes to avoid the accumulation of toxic intermediates and maximize carbon flux towards the final product is a critical metabolic engineering task.

-

Host Strain Improvement: Developing robust microbial hosts with enhanced tolerance to 3-cyanopropanoic acid and optimized precursor supply will be essential for achieving high titers.

-

Process Development: Optimizing fermentation conditions (pH, aeration, feeding strategy) and developing a cost-effective downstream purification process are necessary for economic viability.

References

-

University of Nebraska–Lincoln. (n.d.). Sustainable Production of Aromatic Amino Acids by Engineered Cyanobacteria. Available at: [Link]

-

Matsakas, L., et al. (2014, July 31). New Trends in Microbial Production of 3-hydroxypropionic Acid. ResearchGate. Available at: [Link]

-

OSTI.GOV. (2023, March 29). Metabolic engineering to improve production of 3-hydroxypropionic acid from corn-stover hydrolysate in Aspergillus species. Available at: [Link]

-

ResearchGate. (2021, June 8). Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria. Available at: [Link]

-

Gunes, B., et al. (n.d.). Propionic Acid: Method of Production, Current State and Perspectives. PMC. Available at: [Link]

-

Jers, C., et al. (2019, May 24). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Cyanopropanoic acid | C4H5NO2 | CID 263086. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Transformation of 3‐cyanopropanoic acid into adiponitrile (route A), succinonitrile (route B), and acrylonitrile (route C). Available at: [Link]

-

Li, S. (n.d.). Nitrile biosynthesis in nature: how and why?. Natural Product Reports. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. Available at: [Link]

- Google Patents. (n.d.). WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.

-

Lan, E. I., & Liao, J. C. (2015). Metabolic engineering of cyanobacteria for photosynthetic 3-hydroxypropionic acid production from CO2 using Synechococcus elongatus PCC 7942. Metabolic Engineering. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanisms of cyanobactin biosynthesis. PMC. Available at: [Link]

-

ResearchGate. (2015, August 6). Metabolic engineering of cyanobacteria for photosynthetic 3-hydroxypropionic acid production from CO2 using Synechococcus elongatus PCC 7942. Available at: [Link]

-

HALO Science. (n.d.). Purification of organic acids from fermentation processes. Available at: [Link]

-

Li, S. (n.d.). Nitrile biosynthesis in nature: how and why?. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. Green Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide - ANALYTICAL METHODS. NCBI Bookshelf. Available at: [Link]

-

PubMed. (2026, January 25). 3-Hydroxypropionic acid recovery from fermentation broth through novel downstream processing: Technoeconomic analysis. Available at: [Link]

-

PubMed. (2024, March 20). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Available at: [Link]

-

CharChem. (n.d.). 3-Cyanopropanoic acid. Available at: [Link]

-

PubMed. (n.d.). Metabolic engineering of Escherichia coli for the production of 3-aminopropionic acid. Available at: [Link]

-

ACS Publications. (2024, November 17). Bacterial Biosynthesis of Nitrile-Containing Natural Products: Basis for Recognition of Diversified Substrates. ACS Catalysis. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CharChem. 3-Cyanopropanoic acid [easychem.org]

- 3. 3-Cyanopropanoic acid | C4H5NO2 | CID 263086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-CYANOPROPANOIC ACID | 16051-87-9 [chemicalbook.com]

- 5. Buy 3-Cyanopropanoic acid | 16051-87-9 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. "Sustainable Production of Aromatic Amino Acids by Engineered Cyanobact" by Arnav Deshpande [docs.lib.purdue.edu]

- 8. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Hydroxypropionic acid recovery from fermentation broth through novel downstream processing: Technoeconomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 12. Metabolic engineering of Escherichia coli for the production of 3-aminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitrile biosynthesis in nature: how and why? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Metabolic engineering of cyanobacteria for photosynthetic 3-hydroxypropionic acid production from CO2 using Synechococcus elongatus PCC 7942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. halo.science [halo.science]

- 20. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Cyanopropanoic Acid: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Abstract

3-Cyanopropanoic acid, a seemingly simple bifunctional molecule, offers a remarkable degree of synthetic versatility that is invaluable to researchers, medicinal chemists, and process development scientists. Possessing both a reactive nitrile and a tunable carboxylic acid moiety, it serves as a strategic linchpin in the construction of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of 3-cyanopropanoic acid, moving beyond a mere catalog of reactions to elucidate the underlying principles of its reactivity. We will examine its synthesis, core functional group transformations, and its pivotal role in the synthesis of high-value targets, including γ-amino acids, heterocyclic systems, and industrial polymer precursors. This document is designed to be a practical and authoritative resource, complete with detailed experimental protocols, mechanistic insights, and data-driven summaries to empower chemists in leveraging this potent building block for innovation in drug discovery and materials science.

Introduction: The Strategic Value of a Bifunctional Core

In the landscape of organic synthesis, building blocks that contain multiple, orthogonally reactive functional groups are of paramount importance. 3-Cyanopropanoic acid (also known as β-cyanopropionic acid) exemplifies this principle.[1][2] Its structure, containing a carboxylic acid and a nitrile group separated by an ethylene spacer, provides a unique platform for sequential or selective chemical modifications.

The carboxylic acid group (pKa ≈ 3.99) offers a handle for amide bond formation, esterification, or reduction, while the nitrile group can be transformed into a primary amine, a carboxylic acid, or participate in cycloaddition reactions.[1] This duality makes it a cornerstone for synthesizing compounds with applications ranging from pharmaceuticals and agrochemicals to dyes and advanced polymers.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for active pharmaceutical ingredients (APIs) and key intermediates.[1]

Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 16051-87-9 | [3] |

| Molecular Formula | C₄H₅NO₂ | [3][4] |

| Molecular Weight | 99.09 g/mol | [3][5] |

| Appearance | White to off-white/pale yellow solid | [1][6] |

| Melting Point | 49.5-51.0 °C | [6] |

| Boiling Point | 113-115 °C @ 3 Torr | [6] |

| pKa | 3.99 @ 25 °C | [1][6] |

| Solubility | Soluble in water (94 g/L @ 25 °C) | [1] |

Safety and Handling

According to the Globally Harmonized System (GHS), 3-cyanopropanoic acid is classified as a substance that causes serious eye irritation (H319).[5] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn during handling. Standard laboratory procedures for handling solid chemical reagents should be followed.[3][5]

Synthesis of 3-Cyanopropanoic Acid

The most common and straightforward synthesis of 3-cyanopropanoic acid involves the nucleophilic substitution of a 3-halopropanoic acid with a cyanide salt. The protocol below details a representative procedure using 3-bromopropionic acid.

Diagram: Synthesis Workflow

Caption: General workflow for synthesizing 3-cyanopropanoic acid.

Detailed Experimental Protocol: Synthesis from 3-Bromopropionic Acid

This protocol is based on established laboratory procedures for nucleophilic cyanide substitution.[6]

Trustworthiness: This self-validating protocol includes clear steps for reaction, workup, and purification. The progress is monitored by Thin Layer Chromatography (TLC), and the final product's identity can be confirmed by standard analytical techniques like NMR, for which characteristic shifts are provided.

-

Materials and Reagents:

-

3-Bromopropionic acid (1.0 eq)

-

Sodium cyanide (NaCN) (3.0 eq)

-

Ethanol (EtOH), Anhydrous

-

N,N-Dimethylformamide (DMF), Anhydrous

-

Ethyl acetate (EtOAc)

-

3M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Silica gel for column chromatography

-

Acetonitrile (CH₃CN) and Water (H₂O) for eluent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromopropionic acid (e.g., 1.00 g, 6.6 mmol) in a mixture of EtOH (30 mL) and DMF (15 mL).[6]

-

Add sodium cyanide (e.g., 0.96 g, 19.6 mmol) to the solution. Causality Note: A threefold excess of NaCN is used to ensure the complete consumption of the starting material and drive the Sₙ2 reaction to completion. The mixed solvent system ensures the solubility of both the organic substrate and the inorganic salt.

-

Heat the reaction mixture to reflux and maintain for approximately 15 hours.[6]

-

Monitor the reaction progress by TLC until the starting material spot is no longer visible.

-

After completion, cool the mixture to room temperature and remove the solvent by rotary evaporation under reduced pressure.[6]

-

Pour the resulting crude residue into ice water (70 mL).[6]

-

Carefully adjust the pH of the aqueous solution to 1 using 3M HCl. Causality Note: Acidification protonates the carboxylate salt, rendering the 3-cyanopropanoic acid product neutral and thus extractable into an organic solvent.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness under reduced pressure.[6]

-

-

Purification:

-

Characterization Data:

Core Reactivity and Synthetic Applications

The synthetic power of 3-cyanopropanoic acid stems from the distinct reactivity of its two functional groups. Strategic manipulation allows for its incorporation into a wide range of molecular scaffolds.

Diagram: Key Reaction Pathways

Caption: Key reaction pathways starting from 3-cyanopropanoic acid.

Synthesis of γ-Amino Acids: A Gateway to Neurotransmitters

One of the most significant applications of 3-cyanopropanoic acid is as a precursor to γ-amino acids. The catalytic hydrogenation of the nitrile group provides a direct route to a primary amine, yielding valuable products like 4-aminobutanoic acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[7]

-

Mechanistic Insight: The reduction of the nitrile to a primary amine is typically achieved using catalytic hydrogenation (e.g., H₂ gas with catalysts like Raney Nickel, Palladium, or Platinum) or chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄). The choice of catalyst and conditions is crucial to avoid side reactions and ensure high yields.

-

Protocol: Hydrogenation to 4-Aminobutanoic Acid (GABA)

-

Preparation: In a hydrogenation vessel, dissolve the γ-cyanoacid (e.g., 3-cyanopropanoic acid) in a suitable solvent like ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by analytical techniques (e.g., IR spectroscopy to track the disappearance of the C≡N stretch).

-

Workup: Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate the solvent. The resulting γ-amino acid can be purified by recrystallization or ion-exchange chromatography.[7]

-

This two-step sequence—cyanation followed by hydrogenation—represents an efficient and high-yielding methodology for the synthesis of γ-amino acids.[7][8]

Precursor to Industrial Polyamides: Succinonitrile and Adiponitrile

3-Cyanopropanoic acid is a valuable intermediate for producing dinitriles, which are key monomers for high-performance polymers like polyamides (Nylons).

-

Succinonitrile: Through a sequence involving amidation followed by dehydration, 3-cyanopropanoic acid can be converted to succinonitrile. This process can be achieved with high selectivity (near 100%) and good conversion rates (62%) using palladium-catalyzed dehydration.[9] Succinonitrile is a direct precursor to 1,4-diaminobutane, an essential component for certain polyamides.[9]

-

Adiponitrile: In a more complex transformation, 3-cyanopropanoic acid can be converted to adiponitrile, a precursor to Nylon 6,6.[10] This electrochemical process can achieve a Faradaic efficiency of up to 40%.[9] The pathway involves a dehydration step (85% yield) followed by cyclization (90% yield) and product isolation (95% efficiency), representing a more sustainable alternative to fossil fuel-based routes.[9]

| Transformation | Product | Key Reagents/Conditions | Reported Yield/Efficiency | Source |

| Dehydration of Amide | Succinonitrile | Palladium Catalyst | 62% Conversion, ~100% Selectivity | [9] |

| Dehydration/Cyclization | Adiponitrile | Electrochemical | 40% Faradaic Efficiency | [9] |

Role in Heterocycle Synthesis